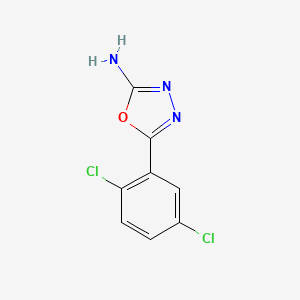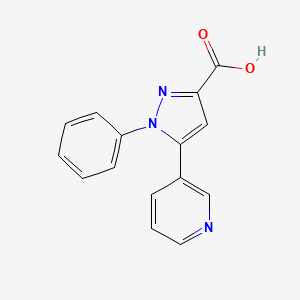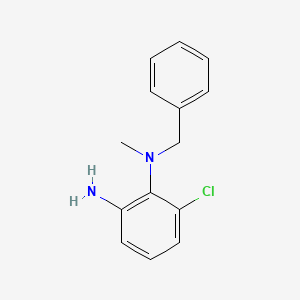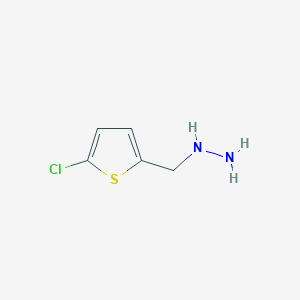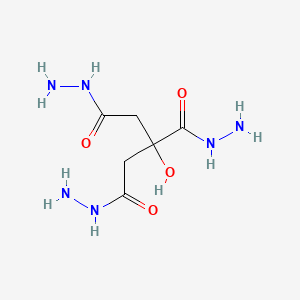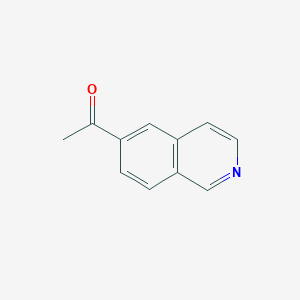
5-(2,4-Dichlorophenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one" is not directly mentioned in the provided papers, but it is structurally related to several heterocyclic compounds that have been synthesized and studied. These compounds typically contain chlorophenyl groups and pyridine moieties, which are common in medicinal chemistry due to their potential biological activities. The papers discuss various derivatives of pyridine and chlorophenyl-containing compounds, their synthesis, crystal structure, and properties, which can provide insights into the analysis of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic rings, often through reactions with aldehydes, amines, or other functional groups. For instance, the synthesis of triazole derivatives is described, where a 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole is treated with aldehydes to yield new compounds . Similarly, the preparation of pyrrolidine derivatives from tetramates or tetramic acids is discussed, indicating a multi-step synthetic approach . These methods could potentially be adapted for the synthesis of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Molecular Structure Analysis
Crystal structure analysis is a common theme in the papers, where X-ray diffraction is used to determine the molecular and crystal structure of the synthesized compounds. For example, the crystal structure of a pyrazoline derivative is solved using direct methods and refined to a final R-factor . Another study reports the structure of a pyrrolidine derivative, highlighting the conformation of the rings and the presence of weak intermolecular interactions . These analyses provide valuable information on the molecular geometry, which is crucial for understanding the properties and reactivity of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Chemical Reactions Analysis
The papers describe various chemical reactions, including the formation of Cl...Cl aggregates , and the [2+2]-photocycloaddition reactions of dihydropyrrol-2-ones and dihydropyridin-2-ones . These reactions are indicative of the reactivity patterns of chlorophenyl and pyridine derivatives, which could be relevant for the chemical reactions analysis of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using spectroscopic methods such as FT-IR, NMR, and UV spectroscopy, as well as computational methods like DFT . These studies provide insights into the electronic structure, vibrational modes, and chemical shifts, which are important for understanding the behavior of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one". Additionally, the antioxidant and antiradical activities of some derivatives are evaluated, suggesting potential biological relevance .
Scientific Research Applications
Optical and Electronic Properties
- Pyridine derivatives, including structures similar to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, have been studied for their structural, optical, and electronic properties. These compounds exhibit unique optical functions and energy gaps, making them potential candidates for electronic and photonic applications, such as in heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Activity
- Compounds structurally related to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one have shown biological activity, particularly in antimicrobial applications. These compounds have been explored for their antibacterial and antifungal properties, indicating potential use in the development of new therapeutic agents (Ladani et al., 2009).
Chemical Structure Analysis
- Research on compounds similar to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one involves detailed structural analysis using techniques like X-ray crystallography. Understanding the molecular geometry and intermolecular interactions of these compounds is crucial for their application in various fields, including material science and pharmaceuticals (Ramesh et al., 2009).
Molecular Modeling and Docking Studies
- Molecular docking studies of pyridine derivatives provide insights into their potential as therapeutic agents. Computational modeling helps in understanding the interaction of these compounds with biological targets, paving the way for drug design and discovery (Ravula et al., 2016).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNWAIHWOBUWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603930 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
CAS RN |
103824-13-1 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

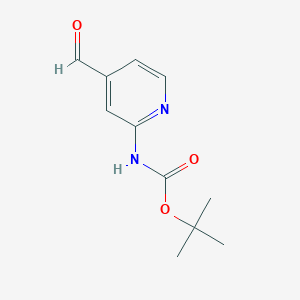
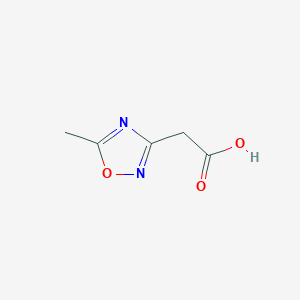
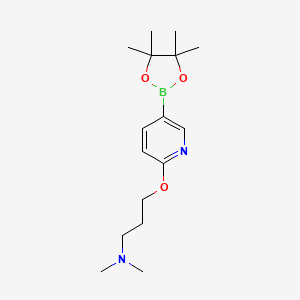
![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)
